molecular formula C16H13N3O2 B2546456 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-45-1

7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2546456
CAS RN: 877649-45-1
M. Wt: 279.299
InChI Key: APWLLFTXDBSGOM-UHFFFAOYSA-N
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Description

The compound "7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied for their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, involves multiple steps starting with the introduction of an alkyl group followed by transformations into the desired carboxylic acid and subsequent amidation . Another paper describes the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, which involves the preparation of a hydroxypyrazolo[1,5-a]pyrimidine derivative, chlorination, reaction with amines or alcohols, and final amidation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is confirmed using techniques such as NMR spectroscopy, as seen in the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . The aromatic protons of the pyrido-pyrimidine nuclei typically form a characteristic AMX spin system, which is a key feature in confirming the structure of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[1,2-a]pyrimidine derivatives often include alkylation, chlorination, and amidation . The regioselectivity of N-alkylation can be tuned by the carboxy function, which is crucial for obtaining the desired substitution pattern on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are closely related to their structure. For instance, the introduction of a methyl group at position 8 in the pyridine moiety was studied as a means to enhance the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Such modifications can significantly affect the biological activity and physical properties of these compounds.

Scientific Research Applications

Structural Modifications and Molecular Interactions

  • Structural modifications in thiazolopyrimidines, a similar class of compounds, have shown that varying substituents significantly affects supramolecular aggregation, illustrating the importance of molecular design in influencing intermolecular interaction patterns. Such insights are valuable for the design of pyrido[1,2-a]pyrimidine derivatives with desired physical and chemical properties (H. Nagarajaiah & N. Begum, 2014).

Regioselective Synthesis

  • Studies on pyrazolo[1,5-a]pyrimidine-3-carboxamides, a structurally related class, demonstrate regioselective synthesis techniques that could be applied to the synthesis of 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. These methods allow for the selective functionalization of the molecule, which could be crucial for developing compounds with specific biological or physical properties (Miha Drev et al., 2014).

Chemical Modification for Enhanced Properties

  • Chemical modification strategies, such as methylation at specific positions of the pyridine moiety, have been explored to enhance the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Such modifications have led to compounds with increased analgesic properties, highlighting the potential for chemical alterations to optimize the efficacy of related compounds (I. Ukrainets et al., 2015).

Antifungal and Anticancer Applications

  • New pyrido[2,3-d]pyrimidine derivatives have been synthesized with significant antifungal activities. This research indicates the potential application of 7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives in developing antifungal agents (F. Hanafy, 2011).
  • Novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, suggesting the therapeutic potential of pyrido[1,2-a]pyrimidine derivatives in cancer and inflammation-related conditions (A. Rahmouni et al., 2016).

Future Directions

Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, “7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could be a subject of future research in this context.

properties

IUPAC Name

7-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-8-14-17-9-13(16(21)19(14)10-11)15(20)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLLFTXDBSGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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